MMP-3 Inhibitor VIII
Overview
Description
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol compound commonly found in various seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications . The compound has the molecular formula C55H100O6 and a molecular weight of 857.38 g/mol .
Mechanism of Action
Target of Action
MMP-3 Inhibitor VIII primarily targets Matrix Metalloproteinase 3 (MMP-3) . MMP-3 is a member of the matrix metalloproteinase (MMP) family, which can degrade multiple components of the extracellular matrix (ECM) . MMP-3 can activate multiple pro-MMPs and thus initiates the MMP-mediated degradation reactions .
Mode of Action
This compound is a cell-permeable sulfonamide-based hydroxamic acid . It effectively inhibits MMP-3 by binding to its active site , thus blocking its enzymatic activity . This inhibition prevents the degradation of ECM components and the activation of other pro-MMPs .
Biochemical Pathways
MMP-3 plays a crucial role in tissue remodeling and repair by degrading ECM proteins to enable cell migration . By inhibiting MMP-3, this compound disrupts these processes, affecting pathways related to cell migration, tissue remodeling, and potentially disease progression .
Result of Action
By inhibiting MMP-3, this compound can potentially slow down processes such as tissue remodeling, cell migration, and disease progression . This could have therapeutic implications in conditions where these processes are dysregulated, such as in certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of MMP-3 can be upregulated in response to certain inflammatory signals Therefore, the inflammatory status of the tissue environment could potentially impact the efficacy of this compound
Biochemical Analysis
Biochemical Properties
MMP-3 Inhibitor VIII interacts with MMP-3, a proteolytic enzyme that can degrade a wide range of proteins in the ECM . MMP-3 has distinct structural features that facilitate its role in hydrolyzing numerous extracellular matrix proteins (EMP), including collagen types II and III, laminin, fibronectin, and proteoglycans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, MMP-3 promotes synovitis, and synovitis promotes the expression of MMP-3, forming a vicious cycle in the progression of osteoarthritis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This inhibitor binds to the active site of MMP-3, preventing its activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to reduce brain infarct size following stroke . It significantly alters the expression of genes in stroke brains, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
This compound is involved in the metabolic pathways of MMP-3 . MMP-3 can process a variety of pro-MMPs, initiating the MMP-mediated degradation process .
Subcellular Localization
MMP-3 has been found in the nucleus and might be involved in the transcriptional or apoptosis processes in some cells, such as hepatocellular carcinoma, chondrocytes, and myofibroblast
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids: palmitic acid, oleic acid, and linoleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves the enzymatic transesterification of vegetable oils. Lipase enzymes are used to catalyze the reaction, which is carried out at controlled temperatures and pH levels to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups between the compound and an alcohol, often catalyzed by lipase enzymes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and atmospheric oxygen.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Transesterification: Methanol, ethanol, lipase enzymes.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol, palmitic acid, oleic acid, and linoleic acid.
Transesterification: Methyl esters or ethyl esters of the fatty acids.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a standard in the analysis of triglycerides and in the study of lipid oxidation mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be compared with other similar triacylglycerols:
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1,2-Dioleoyl-sn-glycerol: Contains two oleic acid molecules esterified to glycerol.
1-Stearoyl-rac-glycerol: Contains stearic acid esterified to glycerol.
Uniqueness: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination makes it particularly valuable in the analysis of sesame oil and other applications where specific triglyceride profiles are required .
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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